UA62784

Catalog No.
S548449
CAS No.
313367-92-9
M.F
C23H15NO3
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UA62784

CAS Number

313367-92-9

Product Name

UA62784

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one

Molecular Formula

C23H15NO3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3

InChI Key

SVICLWPFAQYZLX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

UA 62784, UA-62784, UA62784

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3

Description

The exact mass of the compound 4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one is 353.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Centromere Protein E (CENPE) Kinesin-like Protein

4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one, also known as UA62784, is a small molecule that acts as a specific inhibitor of centromere protein E (CENPE) kinesin-like protein PubChem: . CENPE is a motor protein that plays a critical role in cell division by mediating chromosome movement during mitosis. UA62784 binds to CENPE and disrupts its interaction with microtubules, essential for chromosome segregation Sigma-Aldrich: .

UA62784 is a novel compound classified as a fluorenone derivative, primarily recognized for its inhibitory activity against the centromere protein E kinesin-like protein. It was identified during a high-throughput cytotoxicity screening aimed at isolating compounds that selectively target pancreatic cancer cells with deleted DPC4 genes. UA62784 exhibits cytotoxic properties in the nanomolar range, causing reversible cell-cycle arrest in mitosis prior to metaphase, leading to apoptosis in treated cells. Notably, it disrupts the formation of functional bipolar spindles without affecting tubulin polymerization or certain signal transduction pathways prior to the activation of the anaphase-promoting complex .

UA62784 acts as a specific inhibitor of CENPE, a kinesin-like motor protein involved in chromosome movement during cell division [, ]. The exact mechanism of inhibition is still under investigation, but it's believed that UA62784 binds to the CENPE protein, interfering with its ability to interact with cellular structures crucial for mitosis []. This disrupts cell division and can lead to cell cycle arrest or cell death [, ].

UA62784 functions primarily as an inhibitor of microtubule dynamics. It interacts with tubulin dimers at or near the colchicine-binding site, inhibiting microtubule polymerization in vitro. This interaction is significantly more potent than that of known microtubule inhibitors such as colchicine, vinblastine, or nocodazole. The compound promotes the accumulation of cells in mitosis due to aberrant mitotic spindles, ultimately leading to cell death through apoptosis signaling pathways .

The biological activity of UA62784 is characterized by its ability to induce mitotic arrest and apoptosis in cancer cells. Specifically, it has been shown to:

  • Promote accumulation of phosphorylated histone H3 and cyclin B.
  • Induce aberrant mitotic spindle formation.
  • Activate apoptosis pathways upon treatment with nanomolar concentrations.
  • Exhibit synergistic effects with other microtubule-depolymerizing agents .

The synthesis of UA62784 involves several steps:

  • Starting Material Preparation: A solution of 9-oxo-9H-fluorene-4-carboxylic acid is reacted with thionyl chloride and dimethylformamide at reflux.
  • Formation of UA62784 Amide: The resulting solid is treated with 2-amino-4'-methoxyacetophenone hydrochloride and triethylamine, followed by evaporation and washing steps.
  • Final Conversion: The UA62784 amide undergoes further reaction with phosphorus oxychloride in dimethylformamide at elevated temperatures to yield UA62784 as a yellow solid .

UA62784 has potential applications primarily in cancer therapeutics, particularly for treating pancreatic cancer due to its selective cytotoxicity against DPC4-deleted cells. Its mechanism of inhibiting microtubule dynamics positions it as a candidate for developing novel anti-cancer agents that can overcome resistance associated with traditional chemotherapeutics .

Studies have demonstrated that UA62784 interacts with tubulin dimers, enhancing its potency compared to other microtubule-targeting agents. It shows additive effects when combined with drugs like vinblastine, suggesting potential for combination therapies in oncology. Additionally, its impact on mitotic spindle dynamics provides insights into its mechanism of action and potential resistance pathways in cancer treatment .

Several compounds share structural and functional similarities with UA62784, particularly in their roles as microtubule inhibitors. These include:

Compound NameMechanism of ActionPotency Comparison
ColchicineBinds to tubulin dimers, inhibiting polymerizationLess potent than UA62784
VinblastineInhibits microtubule assemblyLess potent than UA62784
NocodazoleDisrupts microtubule dynamicsLess potent than UA62784
PaclitaxelStabilizes microtubulesDifferent mechanism

UA62784 is unique due to its specific binding site on tubulin and its distinct mechanism that leads to cell-cycle arrest without affecting tubulin polymerization directly .

Original Synthesis Strategy of UA62784

The chemical synthesis of UA62784 follows a classical three-step approach employing Robinson-Gabriel cyclization chemistry as the key ring-forming reaction [1]. The synthesis begins with 9-oxo-9H-fluorene-4-carboxylic acid as the starting material, which undergoes sequential transformations to construct the diaryl oxazole core structure.

Step 1: Acid Chloride Formation
The initial step involves conversion of 9-oxo-9H-fluorene-4-carboxylic acid to its corresponding acid chloride using thionyl chloride in dichloromethane with dimethylformamide as catalyst. The reaction proceeds under reflux conditions for 2 hours, followed by removal of excess thionyl chloride under reduced pressure [1].

Step 2: Amide Coupling Reaction
The second step involves coupling the fluorenone acid chloride with 2-amino-4'-methoxyacetophenone hydrochloride in the presence of triethylamine as base. The reaction is conducted in dichloromethane at room temperature for 18 hours, yielding the UA62784 amide intermediate in 68.4% yield. The product is purified through sequential washes with water, sodium hydroxide solution, hydrochloric acid, and additional water [1].

Step 3: Robinson-Gabriel Cyclodehydration
The final cyclization step employs phosphorus oxychloride in dimethylformamide at 90°C for 30 minutes to effect the Robinson-Gabriel cyclodehydration. This transformation converts the amide intermediate to the oxazole ring system, producing UA62784 as a yellow solid in 70.8% yield. The product is isolated through extraction with dichloromethane followed by washing and purification [1].

The complete synthetic sequence provides UA62784 with a molecular formula of C23H15NO3 and molecular weight of 353.37 daltons. High-resolution mass spectrometry confirms the molecular ion peak at m/z 354.1140 (calculated 354.1130) [1].

Modular Modifications to the Diaryl Oxazole Core

Subsequent analog development employed two distinct synthetic strategies to enable systematic exploration of structure-activity relationships while maintaining the central oxazole pharmacophore [2].

Route 1: Direct Robinson-Gabriel Approach
This method involves direct coupling of 2-aminoacetophenone salts with commercially available carboxylic acids, followed by Robinson-Gabriel cyclodehydration using phosphorus oxychloride. This approach was utilized for initial analog preparation but offered limited flexibility for diverse substitution patterns [2].

Route 2: Palladium-Catalyzed Cross-Coupling Strategy
A more versatile approach employs palladium-catalyzed coupling of aryl boronic acids with a common 2-(2-bromoaryl) oxazole intermediate. This strategy enables efficient preparation of diverse 2-biaryl-oxazole analogs through Suzuki-Miyaura coupling reactions. The synthetic flexibility of this approach is exemplified in the preparation of PC-046, which involves sequential amide formation, cyclization, and palladium-catalyzed coupling to install the methoxyphenyl-pyridyl substituent [2].

The modular nature of Route 2 allows systematic variation of both aryl substituents (Ar1 and Ar2) while maintaining consistent reaction conditions and yields. This methodology enabled the synthesis of over 80 analogs for comprehensive structure-activity relationship studies [2].

Fluorenone Derivative Optimization Strategies

The fluorenone moiety of UA62784 presents unique challenges and opportunities for optimization. The rigid tricyclic fluorenone system contributes significantly to the compound's high lipophilicity (calculated log P = 5.44) and limited aqueous solubility [2].

Replacement with Biaryl Systems
Systematic replacement of the fluorenone core with simpler biaryl systems addresses solubility limitations while exploring essential pharmacophore requirements. The transition from fluorenone to 2-phenyl oxazole (PC-026) maintains high potency while reducing molecular weight and lipophilicity [2].

Incorporation of Heterocyclic Elements
Introduction of pyridine rings into the biaryl system (compounds PC-038, PC-039, PC-043, and PC-045) represents a rational design approach to improve solubility through increased polarity. These modifications successfully reduce calculated log P values from 5.44 to 3.28-3.93 while maintaining nanomolar potency [2].

Optimization of Pyridylphenyl Analogs
Further refinement focuses on pyridylphenyl systems, with PC-046 emerging as the most potent analog. The 2-(3-methoxyphenyl-4-pyridyl) substitution pattern of PC-046 achieves optimal balance between potency (IC50 = 7.5 nM) and improved physicochemical properties (calculated log P = 3.28) [2].

Impact of Substituent Variation on Bioactivity

Structure-activity relationship analysis reveals stringent requirements for high cytotoxic potency, particularly regarding the Ar1 substituent position.

Critical Role of 4-Methoxyphenyl at Ar1
High potency against pancreatic cancer cell lines is observed exclusively when Ar1 bears a 4-methoxyphenyl group. Even minor modifications, such as replacement with 4-hydroxyphenyl (PC-049) or relocation of the methoxy group to the 3-position (PC-053), result in dramatic 240-fold and 47-fold decreases in potency, respectively [2]. This extraordinarily tight structure-activity relationship suggests interaction with a specific binding site or closely related target family.

Flexibility in Ar2 Substitution Patterns
The Ar2 position demonstrates greater tolerance for structural modification. The fluorenone system can be successfully replaced with various biaryl arrangements while maintaining potency. Key successful modifications include 2-phenyl (PC-026), 2-(3-pyridyl) (PC-043), and 2-(3-methoxyphenyl-4-pyridyl) (PC-046) systems [2].

Selectivity Index Observations
Despite extensive analog synthesis, none of the 80+ compounds demonstrated improved selectivity for deleted in pancreas cancer locus 4-deleted pancreatic cancer cells compared to the parent compound UA62784. Selectivity indices range from 0.12 to 1.9, with most analogs showing lower selectivity than the original 1.9-fold preference [2].

Mechanism of Action Divergence
Structural modifications lead to fundamental changes in mechanism of action. While UA62784 specifically inhibits centromere protein E kinesin with an IC50 of 7.3 μM, most analogs lose this activity entirely. Only two compounds (PC-042 and PC-053) retain centromere protein E inhibitory activity, with IC50 values of 55 μM and 11 μM, respectively [2].

Emergence of Multi-Kinase Inhibition
The most potent analog, PC-046, exhibits a completely different mechanism involving multi-kinase inhibition rather than kinesin targeting. PC-046 potently inhibits tyrosine receptor kinase B (IC50 = 13.4 μM), interleukin-1 receptor-associated kinase-4 (IC50 = 15.4 μM), and proto-oncogene Pim-1 kinase (IC50 = 19.1 μM) [2]. This mechanistic shift demonstrates how subtle structural changes can redirect target selectivity toward entirely different protein families.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

353.10519334 g/mol

Monoisotopic Mass

353.10519334 g/mol

Heavy Atom Count

27

Appearance

Light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

UA62784

Dates

Modify: 2023-08-15
1: Maiato H, Logarinho E. Motor-dependent and -independent roles of CENP-E at kinetochores: the cautionary tale of UA62784. Chem Biol. 2011 Jun 24;18(6):679-80. doi: 10.1016/j.chembiol.2011.06.002. PubMed PMID: 21700202.
2: Tcherniuk S, Deshayes S, Sarli V, Divita G, Abrieu A. UA62784 Is a cytotoxic inhibitor of microtubules, not CENP-E. Chem Biol. 2011 May 27;18(5):631-41. doi: 10.1016/j.chembiol.2011.03.006. PubMed PMID: 21609844.
3: Calligaris D, Lafitte D. Chemical inhibitors: the challenge of finding the right target. Chem Biol. 2011 May 27;18(5):555-7. doi: 10.1016/j.chembiol.2011.05.003. PubMed PMID: 21609834.
4: Shaw AY, Henderson MC, Flynn G, Samulitis B, Han H, Stratton SP, Chow HH, Hurley LH, Dorr RT. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. J Pharmacol Exp Ther. 2009 Nov;331(2):636-47. doi: 10.1124/jpet.109.156406. Epub 2009 Aug 5. PubMed PMID: 19657049; PubMed Central PMCID: PMC2775253.
5: Wang H, Stephens B, Von Hoff DD, Han H. Identification and characterization of a novel anticancer agent with selectivity against deleted in pancreatic cancer locus 4 (DPC4)-deficient pancreatic and colon cancer cells. Pancreas. 2009 Jul;38(5):551-7. doi: 10.1097/MPA.0b013e31819d7415. PubMed PMID: 19276868.
6: Henderson MC, Shaw YJ, Wang H, Han H, Hurley LH, Flynn G, Dorr RT, Von Hoff DD. UA62784, a novel inhibitor of centromere protein E kinesin-like protein. Mol Cancer Ther. 2009 Jan;8(1):36-44. doi: 10.1158/1535-7163.MCT-08-0789. PubMed PMID: 19139111; PubMed Central PMCID: PMC2634858.

Explore Compound Types